4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE
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Overview
Description
4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C22H22N2O3S This compound is characterized by the presence of a benzamide core structure, which is substituted with a 2,5-dimethylbenzenesulfonamido group and a 2-methoxyphenyl group
Preparation Methods
The synthesis of 4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(2-METHOXYPHENYL)BENZAMIDE include:
N-Phenyl-N,4-dimethylbenzenesulfonamide: This compound shares the sulfonamide group but lacks the methoxyphenyl substitution.
N-Methyl-p-toluenesulfonamide: Similar in structure but with different substituents on the aromatic ring.
Benzenesulfonamide derivatives: These compounds have varying substituents on the benzene ring, affecting their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-8-9-17(2)22(14-16)30(27,28)24-15-18-10-12-19(13-11-18)23(26)25-20-6-4-5-7-21(20)29-3/h4-14,24H,15H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPMQQZDAFIMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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